2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile
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Overview
Description
2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile is a chemical compound with the molecular formula C8H4FN3S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorobenzothiazole. This intermediate is then reacted with cyanogen bromide to yield the final product . The reaction conditions generally include:
Temperature: Ambient to slightly elevated temperatures.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and ethanol.
Catalysts: Potassium hydroxide is often used as a base catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring .
Scientific Research Applications
2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the fluorine and nitrile groups, which may affect its biological activity and chemical reactivity.
4-Fluorobenzothiazole: Lacks the amino and nitrile groups, which can influence its interaction with biological targets.
Benzothiazole-6-carbonitrile: Lacks the amino and fluorine groups, affecting its overall properties.
Uniqueness
2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which can enhance its biological activity and chemical stability. These functional groups can also influence its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-fluoro-1,3-benzothiazole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3S/c9-5-1-4(3-10)2-6-7(5)12-8(11)13-6/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJWVMZREMMKQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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